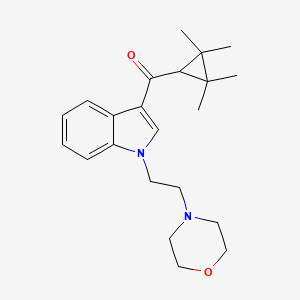

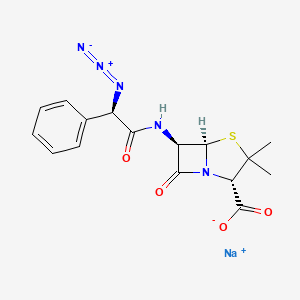

4,4-双(4-(2-喹啉甲氧基)苯基)戊酸钠盐

描述

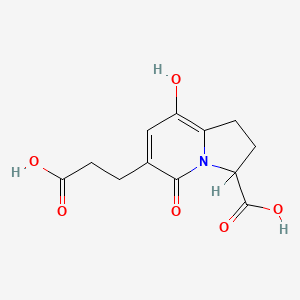

ABT-080, also known as VML-530, is a leukotriene synthesis inhibitor potentially for treatment of asthma.

科学研究应用

抑制白三烯生物合成

4,4-双(4-(2-喹啉甲氧基)苯基)戊酸钠盐已被探索其在抑制白三烯生物合成中的潜力。该化合物,也称为 ABT-080,由双酚酸合成,对人中性粒细胞和小鼠巨噬细胞中的白三烯形成表现出显着的抑制作用。它在抑制白三烯 C4 方面表现出选择性,高于前列腺素 E2,并在气道收缩和炎症模型中表现出药理功效。该化合物在 5-脂氧合酶生物合成的阶段起作用,可能作为 FLAP 抑制剂,表明其在呼吸和炎症性疾病中的效用 (Kolasa 等人,2000)。

X 射线成像的造影剂

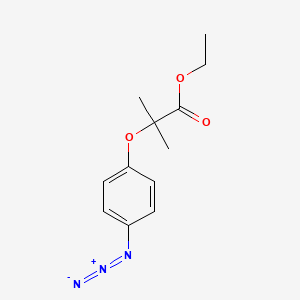

4,4-双(4-(2-喹啉甲氧基)苯基)戊酸的衍生物,特别是 4,4-双(4-羟基-3,5-二碘苯基)戊酸,已被合成并确定为 X 射线成像应用的潜在造影剂。该化合物表现出显着的造影性,并且对成纤维细胞无细胞毒性,表明其在 X 射线成像中具有临床应用潜力 (Gopan 等人,2021)。

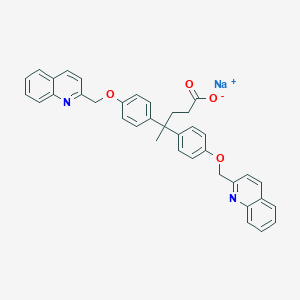

生物修复环境污染物

相关化合物双酚 A 与 4,4-双(4-(2-喹啉甲氧基)苯基)戊酸具有结构相似性,已对其生物修复潜力进行了研究。反胶束系统中使用漆酶等酶已有效降解双酚 A,这是一种已知的环境污染物。这项研究提供了对类似化合物在环境修复过程中的潜在用途的见解 (Chhaya & Gupte,2013)。

属性

CAS 编号 |

189498-56-4 |

|---|---|

产品名称 |

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt |

分子式 |

C37H31N2NaO4 |

分子量 |

590.6 g/mol |

IUPAC 名称 |

sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate |

InChI |

InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1 |

InChI 键 |

IQIPMOPRODKMFM-UHFFFAOYSA-M |

手性 SMILES |

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |

SMILES |

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |

规范 SMILES |

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ABT-080; ABT080; ABT 080; VML-530; VML530; VML 530 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)

![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)

![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)